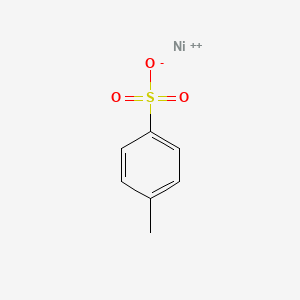Nickel(2+) 4-methylbenzene-1-sulfonate
CAS No.:
Cat. No.: VC15742204
Molecular Formula: C7H7NiO3S+
Molecular Weight: 229.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7NiO3S+ |
|---|---|
| Molecular Weight | 229.89 g/mol |
| IUPAC Name | 4-methylbenzenesulfonate;nickel(2+) |
| Standard InChI | InChI=1S/C7H8O3S.Ni/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+2/p-1 |
| Standard InChI Key | SIWFTSSVRGFNFR-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] |
Introduction
Chemical Identity and Nomenclature
Nickel(2+) 4-methylbenzene-1-sulfonate is systematically named 4-methylbenzenesulfonatonickel(II) under IUPAC guidelines. Its molecular formula varies with hydration state:
-
Anhydrous form: Ni(C₇H₇SO₃)₂ (Molecular weight: 230.90 g/mol)
-
Hexahydrate: Ni(C₇H₇SO₃)₂·6H₂O (Molecular weight: 509.2 g/mol)
Table 1: Key Identifiers and Synonyms
The compound’s structure derives from p-toluenesulfonic acid (CID 6101), where the sulfonate group (-SO₃⁻) coordinates with the Ni²⁺ ion .
Structural and Coordination Chemistry
Molecular Architecture
The hexahydrate form crystallizes in a monoclinic system, with the Ni²⁺ center adopting an octahedral geometry. Two sulfonate ligands bind via oxygen atoms in a bidentate manner, while six water molecules occupy the remaining coordination sites . This arrangement is stabilized by hydrogen bonding between water molecules and sulfonate oxygens.
Spectroscopic Features
-
IR Spectroscopy: Strong absorption bands at 1,180 cm⁻¹ (S=O asymmetric stretch) and 1,040 cm⁻¹ (S–O symmetric stretch) .
-
UV-Vis: d-d transitions at 400–600 nm (ε ≈ 50 M⁻¹cm⁻¹) typical of octahedral Ni²⁺ complexes .
Synthesis and Industrial Production
The compound is synthesized via neutralization of p-toluenesulfonic acid with nickel carbonate or hydroxide:
The hexahydrate forms upon crystallization from aqueous solutions . Industrial-scale production uses nickel oxide and sulfonic acid under reflux conditions .
Physicochemical Properties
Table 3: Physical Properties
| Property | Hexahydrate | Anhydrous |
|---|---|---|
| Molecular weight (g/mol) | 509.2 | 230.90 |
| Solubility in water | 85 g/L (20°C) | 120 g/L (20°C) |
| Melting point | Decomposes at 260°C | 285°C (dec.) |
| Density | 1.62 g/cm³ | 1.98 g/cm³ |
The hexahydrate loses water molecules upon heating above 100°C, transitioning to the anhydrous form . Both forms are hygroscopic and require storage in desiccators.
Applications in Science and Industry
Catalysis
Nickel sulfonates serve as Lewis acid catalysts in Friedel-Crafts alkylation and esterification reactions. For example, they accelerate the synthesis of biodiesel via triglyceride transesterification .
Electroplating
The compound’s high solubility and stability make it suitable for nickel electroplating baths, producing corrosion-resistant coatings on steel .
Materials Science
Recent studies (2025) highlight its use in metal-organic frameworks (MOFs) for gas storage, leveraging the sulfonate group’s ability to form porous networks .
Recent Advances (2023–2025)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume